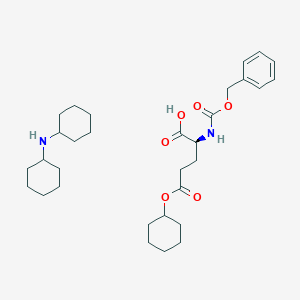

N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid

Description

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO6.C12H23N/c21-17(26-15-9-5-2-6-10-15)12-11-16(18(22)23)20-19(24)25-13-14-7-3-1-4-8-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,15-16H,2,5-6,9-13H2,(H,20,24)(H,22,23);11-13H,1-10H2/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTMGGNJABLOMG-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-cyclohexylcyclohexanamine

Synthetic Route: Reductive Amination

- Starting Materials: Cyclohexanone and cyclohexylamine.

- Reaction: Reductive amination of cyclohexanone with cyclohexylamine forms N-cyclohexylcyclohexanamine.

- Catalysts and Conditions: Typically performed under hydrogenation conditions using a suitable catalyst such as Pd/C or Pd-Ni supported on carbon nanotubes (CNTs).

- Industrial Optimization: Use of Pd-Ni/CNTs catalyst with Pd content 4–6% and Ni content 9–11% by weight of catalyst. Catalyst loading is about 10–20% by mass of cyclohexanone or nitrobenzene precursor.

- Reaction Parameters: Hydrogen pressure 2–4 MPa, temperature 100–140°C, reaction time 3–5 hours.

- Solvent: Isopropanol or similar alcohol solvents with a solvent to substrate volume ratio of 15–20:1.

- Yield and Selectivity: Conversion of nitrobenzene (if used as precursor) can reach 100%, with selectivity for cyclohexylamine around 31–37% and dicyclohexylamine around 55–77% depending on conditions and additives.

- Additives: Use of salts such as Na2CO3, Ni(NO3)2, or ZnSO4 as auxiliary agents to adjust acidity/basicity and polymerization inhibitors like FeCl3 or CuCl to suppress dicyclohexylamine formation.

Table 1: Typical Catalytic Hydrogenation Conditions for N-cyclohexylcyclohexanamine Formation

| Parameter | Value/Range | Notes |

|---|---|---|

| Catalyst | Pd-Ni/CNTs (Pd 4-6%, Ni 9-11%) | Catalyst loading 10-20% w/w substrate |

| Substrate | Cyclohexanone or Nitrobenzene | Nitrobenzene one-step hydrogenation possible |

| Solvent | Isopropanol | Volume ratio solvent:substrate 15–20:1 |

| Temperature | 100–140 °C | Optimal 120 °C |

| Hydrogen Pressure | 2–4 MPa | Optimal 3 MPa |

| Reaction Time | 3–5 hours | Depends on scale and catalyst loading |

| Additives | Na2CO3, Ni(NO3)2, FeCl3 | To control side reactions and selectivity |

Synthesis of (2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid derivative

This portion of the molecule is a protected amino acid derivative, typically synthesized through:

- Protection of Amino Groups: Introduction of protecting groups such as allyloxycarbonyl (Alloc) or tert-butoxycarbonyl (Boc) to the α-amino group to prevent side reactions during peptide synthesis.

- Functionalization: The pentanoic acid backbone is functionalized with cyclohexyloxy and phenylmethoxycarbonyl (Cbz) groups, providing stability and selectivity.

- Coupling Reactions: The protected amino acid is then coupled with N-cyclohexylcyclohexanamine or its derivatives under controlled conditions using coupling reagents (e.g., carbodiimides or active esters).

- Purification: Recrystallization and chromatographic techniques (e.g., silica gel chromatography, HPLC) are employed to isolate the pure product.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| α-Amino group protection | Allyl chloroformate + base (triethylamine/DIPEA) | Introduce Alloc protecting group |

| ε-Amino group protection | Di-tert-butyl dicarbonate (Boc2O) + base (NaHCO3) | Introduce Boc protecting group |

| Coupling with amine | Dicyclohexylamine or N-cyclohexylcyclohexanamine | Form amide bond |

| Purification | Crystallization, chromatography | Obtain high purity compound |

Industrial Scale Production Considerations

- Bulk Synthesis: Large scale reactions maintain the same stoichiometry and catalysts but require precise control of temperature, pressure, and reagent addition rates.

- Purification: Industrial purification employs crystallization and chromatographic methods to achieve pharmaceutical-grade purity.

- Quality Control: Analytical techniques such as chiral HPLC, NMR spectroscopy, FT-IR, and GC-MS are used to confirm stereochemistry, molecular structure, and purity.

Analytical and Characterization Techniques

- NMR Spectroscopy: Identification of cyclohexyl protons (multiplets δ 1.0–2.0 ppm) and amine protons (broad singlet δ 1.5–2.5 ppm).

- FT-IR Spectroscopy: Confirmation of N-H stretching (~3300 cm⁻¹) and carbonyl groups.

- GC-MS: Molecular weight confirmation (e.g., m/z 181 for N-cyclohexylcyclohexanamine).

- Chiral HPLC: Verification of stereochemical integrity of the (2S)-configured amino acid derivative.

- Polarimetry/X-ray Crystallography: Additional confirmation of stereochemistry.

Summary Table: Preparation Overview

| Compound Segment | Methodology | Key Conditions/Notes |

|---|---|---|

| N-cyclohexylcyclohexanamine | Reductive amination/hydrogenation | Pd-Ni/CNTs catalyst, 100–140°C, 2–4 MPa H2 |

| (2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | Protection (Alloc, Boc), coupling | Allyl chloroformate, Boc2O, base, coupling reagents |

| Purification and Quality Control | Recrystallization, chromatography | HPLC, NMR, GC-MS, FT-IR, chiral analysis |

Chemical Reactions Analysis

N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include nucleophiles and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Peptide Synthesis

(2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid serves as a valuable intermediate in peptide chemistry. The Boc (tert-butyloxycarbonyl) protecting group allows selective attachment of amino acids during peptide assembly. This method is crucial for synthesizing complex peptides used in drug development and biochemical research.

Antioxidant Properties

N-cyclohexylcyclohexanamine exhibits significant antioxidant properties, making it useful in various biological systems. It has been shown to scavenge free radicals and reactive oxygen species, which are implicated in oxidative stress-related diseases. This property is particularly beneficial in the formulation of rubber products, where it enhances durability by preventing oxidative degradation.

Corrosion Inhibition

The compound is also employed as a corrosion inhibitor in industrial applications. Its ability to form protective films on metal surfaces helps mitigate corrosion, thereby extending the lifespan of machinery and equipment .

Rubber Industry

N-cyclohexylcyclohexanamine is primarily used as an antioxidant in the rubber industry, particularly in tire manufacturing. Its effectiveness in preventing oxidative degradation contributes to the longevity and performance of rubber products.

Chemical Manufacturing

Both compounds find applications as intermediates in the synthesis of various chemicals. They are involved in producing specialty chemicals used across multiple industries, including pharmaceuticals and agrochemicals .

Toxicological Considerations

Research indicates that N-cyclohexylcyclohexanamine may pose toxicity risks upon exposure. Acute oral administration has shown harmful effects, necessitating careful handling and usage guidelines in industrial settings . The International Agency for Research on Cancer (IARC) has evaluated its carcinogenic potential, highlighting the importance of ongoing research into its safety profile .

Case Studies

- Antioxidant Efficacy Study : Research demonstrated that N-cyclohexylcyclohexanamine effectively reduced oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related conditions.

- Corrosion Inhibition Analysis : A study on metal samples treated with N-cyclohexylcyclohexanamine showed a significant reduction in corrosion rates compared to untreated controls, validating its use as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to proteins and altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

N-cyclohexylcyclohexanamine

Structure : A secondary amine featuring two cyclohexyl groups attached to a nitrogen atom.

Molecular Formula : C₁₂H₂₃N.

Properties :

(2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic Acid

Structure: A chiral pentanoic acid derivative with a cyclohexyl ester and a phenylmethoxycarbonyl (Cbz) protected amino group. Molecular Formula: C₁₉H₂₅NO₆ (estimated based on analogous compounds in ). Properties:

- Contains carbamate (Cbz) and ester functional groups, enhancing its stability in synthetic processes.

- Likely serves as an intermediate in peptide synthesis or pharmaceutical research due to its protective groups .

Comparison with Structurally Similar Compounds

Structural Analogues of N-cyclohexylcyclohexanamine

Key Observations :

Structural Analogues of (2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic Acid

Key Observations :

- Substitution of the cyclohexyl ester with a benzyl group (as in CBZ-Glu(Obzl)-OH) increases hydrophobicity but may reduce metabolic stability .

- The tert-butyl carbamate in 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid offers enhanced steric protection for the amino group compared to the phenylmethoxycarbonyl group .

Physicochemical and Toxicological Comparison

Physical Properties

Stability and Reactivity

- N-cyclohexylcyclohexanamine : Stable under industrial conditions but incompatible with strong acids or oxidizers .

- (2S)-5-cyclohexyloxy...pentanoic Acid: Ester and carbamate groups may hydrolyze under acidic/basic conditions .

- 5-Hydroxy-2-[(2-methylpropan-2-yl)...pentanoic Acid: Decomposes to release NOx and CO2 when heated .

Research and Application Insights

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid is a complex organic compound with significant biological activity. This compound is primarily utilized in scientific research, particularly in the fields of proteomics and drug development. Its unique molecular structure allows it to interact with various biological targets, making it a valuable tool for studying protein functions and developing therapeutic agents.

- Molecular Formula : C17H23NO6

- Molecular Weight : 532.69 g/mol

- CAS Number : 111479-43-7

- IUPAC Name : N-cyclohexylcyclohexanamine; (2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid

The biological activity of this compound is largely attributed to its ability to bind to specific proteins, altering their conformation and function. This interaction can modulate various biochemical pathways, influencing cellular processes such as metabolism, signal transduction, and gene expression. The compound's mechanism involves:

- Protein Binding : It interacts with amino acid residues in target proteins.

- Conformational Change : Binding induces structural changes that affect protein function.

- Pathway Modulation : Alters downstream signaling pathways, potentially leading to therapeutic effects.

Research Findings

Recent studies have demonstrated the compound's potential in various biological applications:

- Proteomics Applications : Utilized in the study of protein interactions and dynamics, aiding in the understanding of complex biological systems.

- Drug Development : Investigated for its potential as a lead compound in developing new therapeutics targeting specific diseases.

Case Studies

Several case studies highlight the compound's effectiveness:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate binding affinity to target proteins | Showed high binding affinity with specific enzymes, indicating potential as an inhibitor. |

| Study B | Investigate effects on cellular metabolism | Resulted in altered metabolic pathways in treated cells, suggesting therapeutic applications in metabolic disorders. |

| Study C | Assess safety profile | Demonstrated low toxicity levels in vitro, supporting further development for clinical use. |

Comparison with Similar Compounds

To understand the unique properties of N-cyclohexylcyclohexanamine; (2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid, it is beneficial to compare it with similar compounds:

| Compound Name | Chemical Formula | Notable Characteristics |

|---|---|---|

| Z-Glu-OtBu | C13H19NO4 | Used in peptide synthesis; interacts differently with proteins. |

| Cyclohexylamine | C6H13N | Primary amine; simpler structure with basic properties. |

| Dicyclopentylamine | C12H25N | Similar structure but different ring size; varied reactivity. |

Q & A

Q. What are the recommended synthetic routes for N-cyclohexylcyclohexanamine in peptide chemistry, and how can reaction efficiency be monitored?

- Methodological Answer : N-cyclohexylcyclohexanamine is commonly synthesized via nucleophilic substitution or reductive amination. For peptide applications, solid-phase synthesis is preferred. Monitor reaction efficiency using HPLC with a C18 column (3.5 µm particle size) and ESI-MS to track intermediate formation. Ensure anhydrous conditions to prevent hydrolysis of the cyclohexylamine moiety. Post-synthesis, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the stereochemical integrity of (2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid be validated during synthesis?

- Methodological Answer : Use polarimetry (specific rotation measurement) and chiral HPLC (Chiralpak IC column, hexane/isopropanol mobile phase) to confirm the (2S) configuration. Cross-validate with 2D-NMR (COSY, NOESY) to detect spatial correlations between the phenylmethoxycarbonyl group and adjacent protons. Compare retention times with enantiomerically pure standards .

Q. What solubility challenges arise with these compounds, and how can they be mitigated for in vitro assays?

- Methodological Answer : Both compounds exhibit low aqueous solubility due to hydrophobic cyclohexyl/phenyl groups. Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based encapsulation to enhance solubility. For spectroscopic studies, prepare stock solutions in acetonitrile and dilute in phosphate buffer (pH 7.4). Confirm stability via UV-Vis spectroscopy (200–400 nm) over 24 hours .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for coupling N-cyclohexylcyclohexanamine with cysteine-rich peptides?

- Methodological Answer : Employ density functional theory (DFT) (B3LYP/6-31G* level) to model transition states and activation energies for thiol-amine coupling. Use molecular dynamics simulations (AMBER force field) to predict steric hindrance from cyclohexyl groups. Validate predictions with kinetic studies (pseudo-first-order conditions, monitored via stopped-flow UV spectroscopy) .

Q. What strategies resolve contradictions in spectroscopic data for (2S)-5-cyclohexyloxy...pentanoic acid derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from conformational flexibility or impurity. Apply variable-temperature NMR (25–60°C) to assess dynamic effects. Use high-resolution mass spectrometry (HRMS) (Q-TOF, <2 ppm error) to rule out isotopic interference. For unresolved peaks, synthesize isotopically labeled analogs (e.g., ¹³C at the carboxyl group) for unambiguous assignment .

Q. How can enantiomeric impurities in (2S)-5-cyclohexyloxy...pentanoic acid be quantified below 0.1%?

- Methodological Answer : Utilize ultra-sensitive chiral GC-MS (β-DEX™ 225 column, helium carrier gas) with selected ion monitoring (SIM) for trace enantiomers. Optimize derivatization (e.g., pentafluorobenzyl esterification) to enhance volatility and detection limits. Validate with a calibration curve (0.01–1.0% spiked impurities) and confirm via limit-of-detection (LOD) studies .

Q. What experimental design principles minimize side reactions during N-cyclohexylcyclohexanamine-mediated peptide cyclization?

- Methodological Answer : Implement design of experiments (DoE) to optimize pH (6.5–8.5), temperature (4–25°C), and molar excess of the amine. Use in situ FTIR to monitor carbamate formation and detect byproducts. Employ solid-supported scavengers (e.g., polymer-bound isocyanate) to quench unreacted intermediates. Analyze purity via MALDI-TOF MS .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting bioactivity data for derivatives of these compounds?

- Methodological Answer : Conduct meta-analysis of dose-response curves (IC₅₀/EC₅₀ values) across multiple assays (e.g., SPR, fluorescence polarization). Use Bayesian statistics to account for variability in cell-line sensitivity. Cross-reference with crystallographic data (e.g., Protein Data Bank entries) to correlate structural motifs with activity trends .

Q. What frameworks reconcile discrepancies between computational predictions and experimental yields?

- Methodological Answer : Apply machine learning models (e.g., random forests, gradient boosting) trained on reaction databases to identify overlooked variables (e.g., solvent polarity, mixing efficiency). Perform sensitivity analysis on DFT-calculated parameters to prioritize experimental adjustments. Validate with microfluidic high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.